

# Technical Guide: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

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## Compound of Interest

Compound Name:	2-chloro-N-[(2-fluorophenyl)methyl]propanamide
CAS No.:	1016843-74-5
Cat. No.:	B3363081

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**CAS: 1016843-74-5 | Molecular Formula: C<sub>10</sub>H<sub>11</sub>ClFNO**

## Part 1: Executive Summary & Core Identity

**2-chloro-N-[(2-fluorophenyl)methyl]propanamide** (also known as N-(2-fluorobenzyl)-2-chloropropanamide) is a specialized synthetic intermediate belonging to the class of

-haloamides. It serves as a critical electrophilic building block in medicinal chemistry, particularly in the development of functionalized amino-amide anticonvulsants and sodium channel blockers.

Its structural core features a reactive 2-chloropropyl tail coupled to a 2-fluorobenzyl amine moiety. This specific fluorination pattern is a known pharmacophore in neurology, enhancing metabolic stability and lipophilicity compared to non-fluorinated benzyl analogs (e.g., intermediates of Lacosamide).

## Physicochemical Profile

Property	Value	Note
CAS Number	1016843-74-5	Primary Identifier
PubChem CID	Indexed via CAS	Searchable by structure/CAS
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClFNO	
Molecular Weight	215.65 g/mol	
Physical State	Solid / Crystalline Powder	Typically off-white
LogP (Predicted)	-2.2 - 2.7	Moderate lipophilicity
H-Bond Donors	1 (Amide NH)	
H-Bond Acceptors	2 (C=O, F)	
Rotatable Bonds	3	High flexibility for binding

## Part 2: Synthetic Methodology

The synthesis of **2-chloro-N-[(2-fluorophenyl)methyl]propanamide** follows a standard Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity, minimizing the formation of bis-acylated byproducts.

### Reaction Scheme

The core reaction involves the acylation of 2-fluorobenzylamine with 2-chloropropionyl chloride (or 2-chloropropionic anhydride) in the presence of a non-nucleophilic base.

### Detailed Protocol

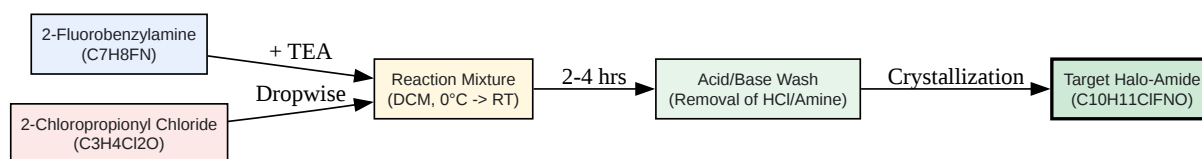
Reagents:

- Substrate: 2-Fluorobenzylamine (1.0 equiv).
- Acylating Agent: 2-Chloropropionyl chloride (1.1 equiv).
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).
- Solvent: Dichloromethane (DCM) (Anhydrous).

## Step-by-Step Workflow:

- Preparation: Charge a reaction vessel with 2-fluorobenzylamine dissolved in anhydrous DCM under an inert atmosphere ( or ). Cool the solution to 0°C to control exotherm.
- Base Addition: Add TEA dropwise, maintaining temperature <5°C.
- Acylation: Slowly add 2-chloropropionyl chloride (diluted in DCM) over 30 minutes. The reaction is highly exothermic; rapid addition can lead to impurities.
- Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the amine.
- Workup:
  - Wash organic layer with 1N HCl (to remove excess amine/TEA).
  - Wash with Saturated (to remove residual acid).
  - Wash with Brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if high purity (>98%) is required.

## Synthesis Visualization



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Caption: Step-wise synthesis of **2-chloro-N-[(2-fluorophenyl)methyl]propanamide** via acyl substitution.

## Part 3: Structural Analysis & Spectroscopic Signatures

Verifying the identity of the synthesized compound is critical.[1] The following signatures are expected in standard spectroscopic analysis.

### Proton NMR ( <sup>1</sup>H-NMR, 400 MHz, )

Chemical Shift ( )	Multiplicity	Integration	Assignment
7.30 - 7.00	Multiplet	4H	Aromatic protons (2-Fluorophenyl ring).
6.80	Broad Singlet	1H	Amide NH.
4.55	Doublet (d)	2H	Benzylic (coupled to NH).
4.45	Quartet (q)	1H	Alpha-methine CH-Cl.
1.75	Doublet (d)	3H	Methyl group (coupled to CH-Cl).

### Mass Spectrometry (LC-MS)

- Molecular Ion ( ): 216.1 Da (Calculated).
- Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (216/218) confirms the presence of a single Chlorine atom.

## Part 4: Drug Development Context

This compound is not typically a final drug but a privileged scaffold intermediate. It is used to synthesize Functionalized Amino Acids (FAAs), a class of anticonvulsants that includes Lacosamide.

### Mechanism of Utility

The 2-chloro position is highly susceptible to nucleophilic attack (

) . Researchers use this site to introduce various amines, azides, or alkoxides to generate a library of bioactive compounds.

Pathway to Bioactive Analogs:

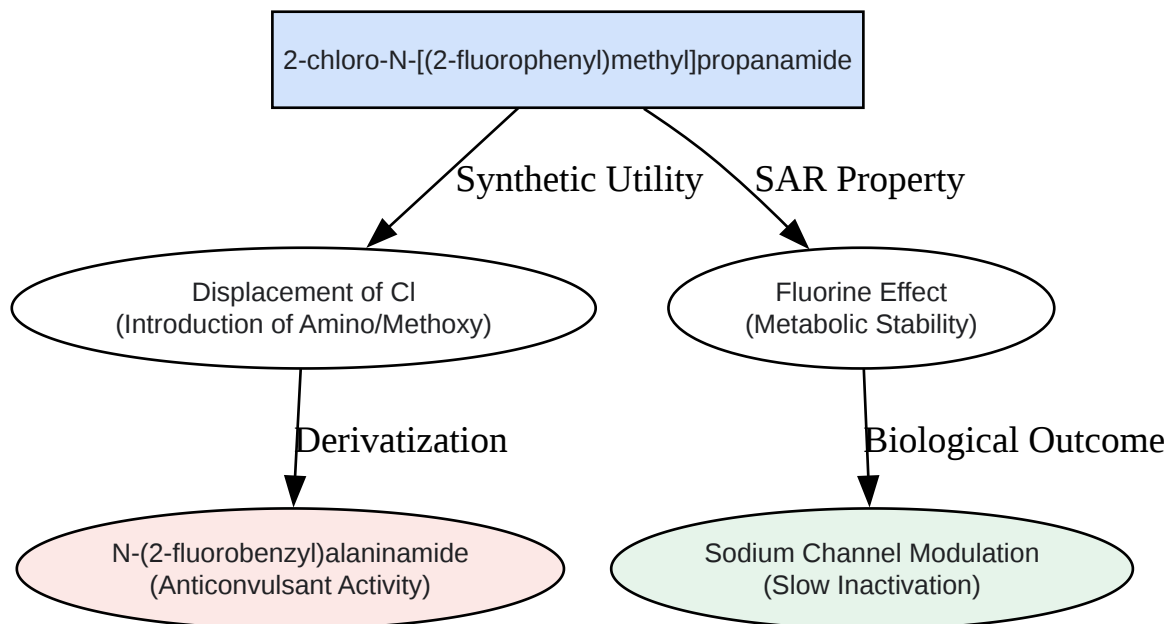
- Azidation: Reaction with  
  
Azido-amide.
- Reduction: Hydrogenation ( )  
  
Amino-amide (Alaninamide derivative).
- Acetylation: Reaction with Acetic Anhydride  
  
Acetamido-amide (Lacosamide-like analog).

### Pharmacophore Logic

The 2-fluorobenzyl moiety is a bioisostere of the benzyl group found in Lacosamide. Fluorination at the ortho position often:

- Blocks Metabolism: Prevents hydroxylation at the ring.
- Alters Electronics: Changes the pKa of the amide proton.
- Enhances Binding: Improves interaction with the hydrophobic pocket of Voltage-Gated Sodium Channels (VGSCs).

## SAR Logic Visualization



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Caption: Structural Activity Relationship (SAR) flow from intermediate to bioactive target.

## Part 5: Safety & Handling

Hazard Classification (GHS):

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H317: May cause an allergic skin reaction (common for alkylating agents).

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle within a certified chemical fume hood.

- Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.
- Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hydrolysis of the amide or displacement of the chloride over long periods.

## References

- ChemBK. (n.d.). **2-chloro-N-[(2-fluorophenyl)methyl]propanamide** (CAS 1016843-74-5). Retrieved from [\[Link\]](#)
- PubChem. (n.d.).<sup>[2]</sup> Compound Summary for CAS 1016843-74-5. National Library of Medicine. Retrieved from [\[Link\]](#)
- Choi, D., et al. (2010). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. *Bioorganic & Medicinal Chemistry*. (Contextual reference for N-benzylalaninamide synthesis).

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## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 2. [2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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